molecular formula C12H16N2O B1286162 N-(2-Aminophenyl)cyclopentanecarboxamide CAS No. 926217-21-2

N-(2-Aminophenyl)cyclopentanecarboxamide

Cat. No.: B1286162
CAS No.: 926217-21-2
M. Wt: 204.27 g/mol
InChI Key: BCEIMNDORRXHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It consists of a cyclopentanecarboxamide moiety attached to a 2-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(2-Aminophenyl)cyclopentanecarboxamide involves the reaction of cyclopentyl isocyanate with 2-aminobenzoic acid. The reaction proceeds through the formation of an intermediate N-(2-aminophenyl)cyclopentyl isourea, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Aminophenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression and potentially exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)benzamide: Similar structure but with a benzamide moiety instead of a cyclopentanecarboxamide.

    N-(2-Aminophenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

    N-(2-Aminophenyl)propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-(2-Aminophenyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Aminophenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆N₂O
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound consists of a cyclopentane ring attached to an amide functional group and an amino-substituted phenyl group, which may influence its interaction with biological targets.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Preliminary research suggests that it may possess anticancer properties, particularly through mechanisms involving apoptosis and inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially interacting with inflammatory pathways at the molecular level.

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. For instance, it may inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism and has implications in cancer therapy .
  • Receptor Binding : Its structural characteristics allow it to interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that this compound induced apoptosis in breast cancer cell lines through caspase-independent pathways. This finding highlights its potential as a therapeutic agent against resistant cancer types .
  • Anti-inflammatory Effects :
    • Research indicated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve modulation of NF-kB signaling pathways.
  • Antimicrobial Studies :
    • In vitro assays showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-Aminophenyl)cyclopentanecarboxamideSimilar amine and cyclopentane structureDifferent amino substitution position
N-(3-Aminophenyl)cyclopentanecarboxamideContains different amino substitutionInvestigated for receptor binding and enzyme assays
N-(4-Fluorophenyl)cyclopentanecarboxamideFluorine substitution on the phenyl ringPotentially altered biological activity due to fluorine
N-(4-Methylphenyl)cyclopentanecarboxamideMethyl group on the phenyl ringChanges in lipophilicity affecting absorption

Properties

IUPAC Name

N-(2-aminophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEIMNDORRXHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588207
Record name N-(2-Aminophenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926217-21-2
Record name N-(2-Aminophenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.